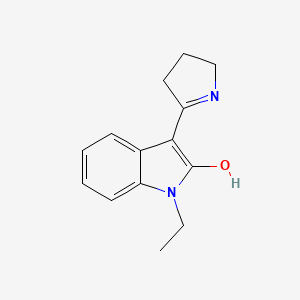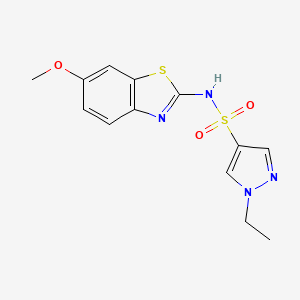
1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one, also known as EPI, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. This molecule has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties.
Applications De Recherche Scientifique
1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties, making it a potential treatment for diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one has been shown to have anti-tumor effects, making it a potential treatment for cancer. 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one has also been studied for its neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The mechanism of action of 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to work through multiple pathways. 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one has been shown to inhibit the activity of COX-2, an enzyme involved in the inflammatory response. Additionally, 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one has been shown to inhibit the activity of STAT3, a transcription factor involved in the development of cancer. 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one has also been shown to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Biochemical and physiological effects:
1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one can inhibit the proliferation of cancer cells and induce apoptosis. 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one has also been shown to decrease the production of pro-inflammatory cytokines in vitro and in vivo. Additionally, 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one has been shown to increase the expression of antioxidant enzymes in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one in lab experiments is its low molecular weight, which allows for easy penetration of cell membranes. Additionally, 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one has been shown to have low toxicity in vitro and in vivo. However, one limitation of using 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are many potential future directions for research on 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one. One area of interest is the development of 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one analogs with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one and its potential therapeutic applications. Finally, studies are needed to determine the safety and efficacy of 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one in vivo.
Méthodes De Synthèse
The synthesis of 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one involves the condensation of 2-acetylindole with pyrrolidine in the presence of a catalyst. This reaction produces 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one as a yellow solid with a melting point of 152-154°C. The purity of 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one can be improved through recrystallization.
Propriétés
IUPAC Name |
3-(3,4-dihydro-2H-pyrrol-5-yl)-1-ethylindol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-2-16-12-8-4-3-6-10(12)13(14(16)17)11-7-5-9-15-11/h3-4,6,8,17H,2,5,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAVIMMVXFJGBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C1O)C3=NCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol](/img/structure/B5310649.png)
![N-cyclohexyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide](/img/structure/B5310656.png)
![4-{3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5310670.png)

![3-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]propanoic acid](/img/structure/B5310693.png)
![3,3-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide](/img/structure/B5310709.png)
![2-{3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone](/img/structure/B5310712.png)
![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-[(dimethylamino)methyl]-3-piperidinol](/img/structure/B5310734.png)
![4-ethyl-N'-[(5-ethyl-2-thienyl)methylene]benzenesulfonohydrazide](/img/structure/B5310740.png)
![N-(1-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)acetamide](/img/structure/B5310742.png)
![6-{[(5-chloro-2-pyridinyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5310750.png)
![2-[2-(3-fluorophenyl)vinyl]-8-quinolinyl propionate](/img/structure/B5310755.png)

![N-{2-[(cyclopropylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5310763.png)